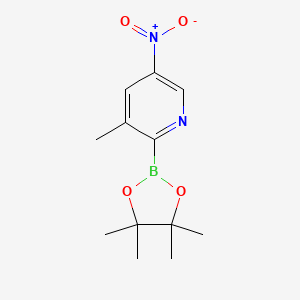![molecular formula C15H12ClNO2 B581878 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile CAS No. 1213790-87-4](/img/structure/B581878.png)
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile, or simply 3-Cl-5-MB, is a chemical compound that has been used in a wide array of scientific research applications. It is a highly versatile compound that has been extensively studied due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Studies on similar compounds, such as various benzyl oxybenzonitrile derivatives, highlight their environmental presence and effects. For instance, the presence of oxybenzone and related UV filters in water sources worldwide has raised concerns about their potential environmental impact, including contributions to coral reef bleaching and accumulation in the food chain (Schneider & Lim, 2019). These findings underscore the importance of understanding the environmental fate and biodegradability of similar compounds, including 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile.
Bioremediation Potential
The degradation of nitrile compounds, including benzonitrile derivatives, by microbial action is a subject of interest due to their toxic nature. Research on microbes capable of degrading nitrile compounds has potential applications in bioremediation. For example, certain bacteria have shown the ability to hydrolyze nitrile compounds, transforming them into less harmful substances (Sulistinah & Riffiani, 2018). These findings highlight the potential for using biocatalysts to remediate environments contaminated with nitrile-based pollutants.
Advanced Oxidation Processes for Degradation
The application of advanced oxidation processes (AOPs) in the degradation of complex organic compounds in water has been extensively studied. Research on the degradation pathways, by-products, and biotoxicity of compounds similar to 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile can provide insights into the efficiency and environmental safety of these treatments (Qutob et al., 2022). Understanding these processes is crucial for developing environmentally friendly and effective water treatment technologies.
Propiedades
IUPAC Name |
3-chloro-5-[(4-methoxyphenyl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-18-14-4-2-11(3-5-14)10-19-15-7-12(9-17)6-13(16)8-15/h2-8H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOWFZJLEKWQFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)
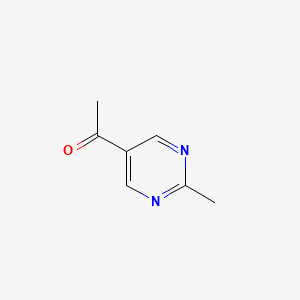

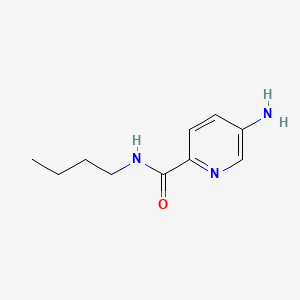

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)
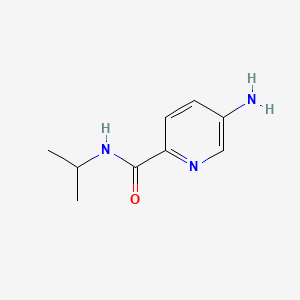
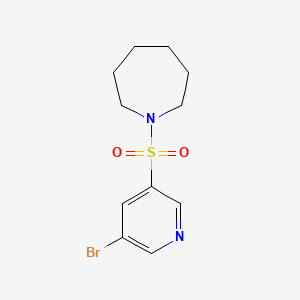

![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)
